molecular formula C17H26N4O B2508152 6-Amino-3-methyl-4-nonyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 402953-87-1

6-Amino-3-methyl-4-nonyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B2508152
CAS No.: 402953-87-1
M. Wt: 302.422
InChI Key: UGYDBKHTOSOIEW-UHFFFAOYSA-N
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Description

6-Amino-3-methyl-4-nonyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the class of pyranopyrazoles. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties . The unique structure of this compound, which includes a pyrano[2,3-c]pyrazole core, makes it a valuable target for synthetic and medicinal chemistry research.

Mechanism of Action

Target of Action

The primary target of 6-Amino-3-methyl-4-nonyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is the L-type calcium channel . These channels play a crucial role in the contraction of smooth muscle cells, particularly in the cardiovascular system .

Mode of Action

This compound interacts with its target, the L-type calcium channel, by blocking it . This blockade prevents the influx of calcium ions into the cell, which is a necessary step for muscle contraction . The compound’s interaction with the L-type calcium channel was confirmed through in vitro studies, where it was observed to induce a significant concentration-dependent lowering of contraction provoked by cumulative CaCl2 adding .

Biochemical Pathways

The blockade of the L-type calcium channel affects the calcium signaling pathway . This pathway is crucial for various cellular processes, including muscle contraction. By blocking the influx of calcium ions, the compound disrupts the normal functioning of this pathway, leading to relaxation of the smooth muscle cells .

Pharmacokinetics

The compound has been shown to have significantantihypertensive activity in vivo, suggesting good bioavailability

Result of Action

The result of the compound’s action is vasorelaxation . By blocking the L-type calcium channel, the compound prevents muscle contraction, leading to relaxation of the smooth muscle cells in the blood vessels. This relaxation results in the dilation of the blood vessels, thereby reducing blood pressure . In vivo studies have confirmed that the compound has significant antihypertensive activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3-methyl-4-nonyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multicomponent reaction. One common method is the one-pot, four-component reaction involving hydrazine hydrate, ethyl acetoacetate, an aryl aldehyde, and malononitrile . This reaction is often catalyzed by various catalysts such as titanium dioxide nanoparticles, γ-alumina, or l-proline . The reaction conditions are generally mild, and the process is environmentally benign, often carried out under solvent-free conditions or in water.

Industrial Production Methods

For industrial production, the use of heterogeneous catalysts is preferred due to their reusability and efficiency. Catalysts such as titanium dioxide nanoparticles and γ-alumina are commonly used . The reaction is typically conducted in a batch reactor, and the product is purified through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-methyl-4-nonyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydropyrano derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrano[2,3-c]pyrazoles, which can exhibit different biological activities .

Scientific Research Applications

6-Amino-3-methyl-4-nonyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-3-methyl-4-nonyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is unique due to its nonyl substituent, which can influence its lipophilicity and biological activity. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties compared to other pyrano[2,3-c]pyrazole derivatives .

Properties

IUPAC Name

6-amino-3-methyl-4-nonyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O/c1-3-4-5-6-7-8-9-10-13-14(11-18)16(19)22-17-15(13)12(2)20-21-17/h13H,3-10,19H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYDBKHTOSOIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1C(=C(OC2=NNC(=C12)C)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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